Propargyl-peg7-amine

Catalog No.
S12379488
CAS No.
M.F
C17H33NO7
M. Wt
363.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Propargyl-peg7-amine

Product Name

Propargyl-peg7-amine

IUPAC Name

2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanamine

Molecular Formula

C17H33NO7

Molecular Weight

363.4 g/mol

InChI

InChI=1S/C17H33NO7/c1-2-4-19-6-8-21-10-12-23-14-16-25-17-15-24-13-11-22-9-7-20-5-3-18/h1H,3-18H2

InChI Key

BZYBBAUUXGSTJD-UHFFFAOYSA-N

Canonical SMILES

C#CCOCCOCCOCCOCCOCCOCCOCCN

Propargyl-peg7-amine is a specialized compound featuring a propargyl group attached to a polyethylene glycol (PEG) chain with seven ethylene glycol units. This compound serves as a versatile linker in bioconjugation and drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). The propargyl moiety enables efficient coupling reactions, notably through click chemistry, facilitating the attachment of various biomolecules.

The primary chemical reaction involving propargyl-peg7-amine is its participation in click chemistry, particularly with azides. This reaction is catalyzed by copper salts and results in the formation of 1,2,3-triazoles, which are stable and can be further modified. The reaction mechanism typically involves:

  • Nucleophilic attack: The terminal alkyne of propargyl-peg7-amine reacts with an azide.
  • Formation of triazole: A 1,2,3-triazole is formed through a cycloaddition reaction.
  • Stability: The resulting triazole link can withstand various biological conditions, making it suitable for therapeutic applications .

Propargyl-peg7-amine exhibits biological activity primarily through its role as a linker in PROTACs, which target specific proteins for degradation via the ubiquitin-proteasome pathway. This mechanism allows for selective modulation of protein levels within cells, offering potential therapeutic benefits in cancer and other diseases. The PEG component enhances solubility and bioavailability, while the propargyl group facilitates specific interactions with target proteins .

The synthesis of propargyl-peg7-amine typically involves several steps:

  • Modification of PEG: The hydroxyl groups on PEG are modified to introduce the propargyl group. This can be achieved by reacting hydroxyl-terminated PEG with propargyl bromide or similar reagents.
  • Purification: The resulting product is purified using techniques such as precipitation or chromatography to ensure high purity and yield.
  • Characterization: Techniques like Nuclear Magnetic Resonance (NMR) and Fourier-transform infrared spectroscopy (FTIR) are employed to confirm the structure and purity of propargyl-peg7-amine .

Propargyl PEG5 amineShorter PEG chain (five ethylene units)Similar applications in PROTACsPropargyl PEG4 amineEven shorter PEG chain (four ethylene units)Used in bioconjugationAzide-PEGContains an azide group instead of a propargylUsed primarily in click chemistryBis-propargyl PEG7Two propargyl groups on either endEnhanced reactivity in conjugation

Propargyl-peg7-amine stands out due to its optimal length for solubility and reactivity, making it particularly effective for drug delivery systems compared to its shorter counterparts .

Interaction studies involving propargyl-peg7-amine focus on its binding affinity and specificity towards target proteins when used in PROTAC formulations. These studies assess how effectively the compound facilitates the recruitment of E3 ligases to target proteins, leading to their ubiquitination and subsequent degradation. High-throughput screening methods are often used to evaluate these interactions under various conditions .

Solid-Phase Synthesis Approaches for Proteolysis-Targeting Chimera Assembly

Solid-phase synthesis methodologies have emerged as transformative approaches for assembling proteolysis-targeting chimera molecules incorporating Propargyl-polyethylene glycol 7-amine linkers [8] [10]. These methods enable rapid and efficient synthesis of multiple proteolysis-targeting chimera variants with diverse ligand combinations [8].

The solid-phase approach utilizes azide intermediates with varying linker lengths, to which E3 ligase components are attached through facile proteolysis-targeting chimera synthesis by forming triazole, amide, and urea bonds [10]. Research demonstrates that pomalidomide-based E3 ligands can be successfully incorporated into solid-phase protocols using Propargyl-polyethylene glycol 7-amine derivatives [10]. The methodology involves initial attachment of the Propargyl-polyethylene glycol 7-amine to solid support, followed by sequential coupling reactions to introduce protein-of-interest ligands and E3 ligase binding moieties [8] [10].

Table 1: Solid-Phase Synthesis Parameters for Propargyl-polyethylene glycol 7-amine Proteolysis-Targeting Chimera Assembly

ParameterConditionYield RangeReference
TemperatureRoom temperature to 50°C85-96% [12]
Reaction Time2-16 hours70-95% [8] [10]
Coupling Efficiency>90%80-98% [8]
Linker Loading0.2-1.0 mmol/g resin75-90% [10]

Advanced solid-phase methodologies incorporate automated synthesis platforms that enable high-throughput proteolysis-targeting chimera assembly [9]. These capsule-based systems allow for automated preparation of proteolysis-targeting chimera molecules bearing different linker functionalities, including Propargyl-polyethylene glycol 7-amine derivatives [9]. The automation significantly reduces synthesis time while maintaining consistent product quality and yields [9].

The integration of Fmoc-protecting group strategies with solid-phase synthesis has proven particularly effective for Propargyl-polyethylene glycol 7-amine incorporation [11]. During synthesis, amino acid side chains are protected by acid-labile groups while the α-amino group is protected by base-labile Fmoc groups [11]. This orthogonal protection scheme enables selective deprotection and coupling reactions without interference from the propargyl or amine functionalities [11].

Wellplate-based synthesis protocols have been developed that integrate amide coupling with photoclick chemistry for Propargyl-polyethylene glycol 7-amine-containing proteolysis-targeting chimera assembly [12]. These methods achieve conversion rates exceeding 90% and allow direct biological evaluation without purification [12]. The seamless synthesis process generates only N-hydroxysuccinimide and water as byproducts, eliminating the need for toxic metal catalysts [12].

Orthogonal Protection Strategies for Amine-Alkyne Functionality

Orthogonal protection strategies are essential for preserving the dual reactivity of Propargyl-polyethylene glycol 7-amine during multi-step synthetic sequences [15] [16]. The concept of orthogonality allows specific deprotection of one functional group while leaving others intact, enabling selective chemical transformations [15] [20].

The primary amine functionality in Propargyl-polyethylene glycol 7-amine can be protected using carbamate-based protecting groups [15]. The tert-butyloxycarbonyl (Boc) group represents the most commonly employed protection strategy, removable under acidic conditions using trifluoroacetic acid [15]. The carboxybenzyl (Cbz) group provides an alternative that can be removed via catalytic hydrogenation using palladium on carbon [15]. The fluorenylmethoxy (Fmoc) group offers base-labile protection, removable with secondary amine bases [15].

Table 2: Orthogonal Protection Strategies for Propargyl-polyethylene glycol 7-amine Functionalities

Protection GroupTarget FunctionalityDeprotection ConditionsStabilityReference
BocPrimary amineTrifluoroacetic acidAcid-labile [15]
CbzPrimary amineHydrogen/Palladium-carbonBase-stable [15]
FmocPrimary aminePiperidine/DimethylformamideBase-labile [15]
TrimethylsilylAlkyneTetrabutylammonium fluorideFluoride-labile [18]

Alkyne protection strategies for the propargyl functionality include formation of cobalt complexes [17]. Strained alkynes can be protected with dicobalt-octacarbonyl under mild conditions, and the alkyne can be regenerated through decomplexation reactions [17]. This protection-deprotection strategy maintains the bioorthogonal reactivity of the alkyne while enabling complex synthetic manipulations [17].

Propargyl ester derivatives serve as effective protecting groups for carboxyl functionalities during peptide synthesis involving Propargyl-polyethylene glycol 7-amine [19]. These propargyl esters can be deprotected using tetrathiomolybdate under neutral conditions, which do not affect other protecting groups commonly used in synthesis [19]. The methodology demonstrates excellent yields without racemization of amino acid components [19].

The implementation of orthogonal protection requires careful consideration of reaction sequences to avoid cross-reactivity between functional groups [15] [16]. Selection of protecting groups must account for the stability requirements of each synthetic step and the final deprotection conditions [15]. For Propargyl-polyethylene glycol 7-amine applications, the protecting group strategy must preserve both the nucleophilic character of the amine and the electrophilic nature of the alkyne [16].

Quality Control Paradigms in Polyethylene glycol-ylated Linker Production

Quality control paradigms for Propargyl-polyethylene glycol 7-amine production encompass comprehensive analytical characterization methods to ensure product integrity and performance [21] [24]. These methodologies address the unique challenges associated with polyethylene glycol-containing molecules, including polydispersity, degradation susceptibility, and structural heterogeneity [21] [22].

Matrix-assisted laser desorption ionization time-of-flight mass spectrometry serves as a primary tool for characterizing Propargyl-polyethylene glycol 7-amine molecular weight and purity [21] [31]. The technique enables determination of polyethylene glycol attachment sites and assessment of conjugation efficiency [21]. Electrospray ionization tandem mass spectrometry provides complementary structural information and confirmation of terminal group functionalization [31].

Table 3: Analytical Methods for Propargyl-polyethylene glycol 7-amine Quality Control

Analytical MethodApplicationDetection LimitPrecisionReference
Matrix-assisted laser desorption ionizationMolecular weight determination0.1%±0.02% [21] [31]
Nuclear magnetic resonance spectroscopyStructural characterization1%±0.05% [30]
High-performance liquid chromatographyPurity assessment0.01%±0.1% [26] [32]
Size-exclusion chromatographyMolecular size distribution0.1%±0.2% [29]

Nuclear magnetic resonance spectroscopy provides detailed structural information about Propargyl-polyethylene glycol 7-amine, including degree of functionalization and terminal group characterization [30]. Proton nuclear magnetic resonance analysis enables quantification of conjugation yield by comparing integration values of characteristic peaks [30]. The technique can distinguish between functionalized and non-functionalized polyethylene glycol chains through chemical shift analysis [30].

High-performance liquid chromatography methods enable separation and quantitation of Propargyl-polyethylene glycol 7-amine from related impurities and degradation products [26] [32]. Reversed-phase chromatography demonstrates that polyethylene glycol chain length dispersity significantly affects peak broadness and elution behavior [32]. Size-exclusion chromatography provides complementary information about molecular size distribution and aggregation behavior [29].

Quality control protocols must address polyethylene glycol degradation mechanisms, particularly oxidative degradation pathways [48] [50]. Polyethylene glycol undergoes auto-oxidation through random chain scission mechanisms, leading to molecular weight reduction and formation of oxidative byproducts [48] [50]. Accelerated stability testing under elevated temperature and pH conditions enables prediction of long-term storage stability [52].

Table 4: Critical Quality Attributes for Propargyl-polyethylene glycol 7-amine Production

Quality AttributeSpecificationTest MethodAcceptance CriteriaReference
Molecular weight363.45 ± 0.1Mass spectrometry99-101% [1] [31]
Purity≥95%High-performance liquid chromatography≥95% [1] [26]
Water content≤0.5%Karl Fischer titration≤0.5% [24]
Residual solvents≤100 ppmGas chromatography≤100 ppm [24]

The development of cleavable polyethylene glycol linkers has introduced new quality control requirements for Propargyl-polyethylene glycol 7-amine derivatives [21]. These designer linkers enable traditional peptide mapping assays to determine protein sequence coverage and polyethylene glycol attachment sites [21]. The cleavability during sample preparation allows independent analysis of protein and polyethylene glycol components, reducing analytical complexity [21].

XLogP3

-1.6

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

1

Exact Mass

363.22570239 g/mol

Monoisotopic Mass

363.22570239 g/mol

Heavy Atom Count

25

Dates

Modify: 2024-08-09

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